molecular formula C7H9NO<br>C7H9NO<br>NH2C6H4OCH3 B045086 O-Anisidine CAS No. 90-04-0

O-Anisidine

Cat. No.: B045086
CAS No.: 90-04-0
M. Wt: 123.15 g/mol
InChI Key: VMPITZXILSNTON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Anisidine, also known as 2-methoxyaniline, is an organic compound with the chemical formula CH₃OC₆H₄NH₂. It is a colorless to yellow liquid that turns brown upon exposure to air due to oxidation. This compound is one of the three isomers of methoxy-containing aniline derivatives and is primarily used in the manufacture of dyes and pigments .

Mechanism of Action

Target of Action

O-Anisidine, also known as 2-Methoxyaniline , is an organic compound that is primarily used in the manufacture of dyes . It is also a precursor to other chemical compounds . The primary targets of this compound are the polyphenols found in the heartwood of trees . When an acid solution of this compound is applied to the wood, it reacts with these polyphenols to form a reddish-brown azo dye .

Mode of Action

The interaction of this compound with its targets involves a process known as diazotization . In this process, a sodium nitrite solution is added to an acid solution of this compound . This mixture is then applied to the wood, where it reacts with the polyphenols in the heartwood . The result of this reaction is the formation of a reddish-brown azo dye .

Biochemical Pathways

The biochemical pathway affected by this compound involves the reaction of the compound with polyphenols in the heartwood of trees . This reaction results in the formation of an azo dye, which gives the wood a reddish-brown color . The downstream effects of this pathway are primarily aesthetic, changing the color of the wood.

Result of Action

The primary result of this compound’s action is the formation of a reddish-brown azo dye when it reacts with polyphenols in the heartwood of trees . This dye gives the wood a distinct color, which can be desirable for certain applications. It should be noted that this compound is classified as a potential occupational carcinogen , indicating that exposure to the compound could have harmful effects at the molecular and cellular levels.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is a dangerous pollutant from the production of dyes and is listed as a hazardous waste . This suggests that its use and disposal must be carefully managed to prevent environmental contamination. Additionally, the reaction of this compound with polyphenols to form an azo dye may be influenced by factors such as the pH of the solution and the temperature of the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Anisidine is typically synthesized through the methanolysis of 2-chloronitrobenzene. The reaction involves the following steps:

    Methanolysis: 2-chloronitrobenzene reacts with sodium methoxide (NaOCH₃) to form 2-nitroanisole. [ \text{NaOCH}_3 + \text{ClC}_6\text{H}_4\text{NO}_2 \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2 + \text{NaCl} ]

    Reduction: The resulting 2-nitroanisole is then reduced to this compound using a reducing agent such as iron powder in the presence of hydrochloric acid. [ \text{CH}_3\text{OC}_6\text{H}_4\text{NO}_2 + 3\text{Fe} + 6\text{HCl} \rightarrow \text{CH}_3\text{OC}_6\text{H}_4\text{NH}_2 + 3\text{FeCl}_2 + 2\text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions: O-Anisidine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form compounds such as 4-nitroanisidine.

    Reduction: It can be reduced to form compounds like O-dianisidine.

    Substitution: this compound can participate in electrophilic substitution reactions, such as nitration, to form nitro derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like iron powder and hydrochloric acid are commonly used.

    Substitution: Nitration typically involves nitric acid and sulfuric acid as reagents.

Major Products:

Scientific Research Applications

O-Anisidine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

O-Anisidine is similar to other methoxy-containing aniline derivatives such as:

  • M-Anisidine (3-methoxyaniline)
  • P-Anisidine (4-methoxyaniline)

Uniqueness:

Properties

IUPAC Name

2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMPITZXILSNTON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO, Array
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

99742-70-8, 134-29-2 (hydrochloride)
Record name 2-Methoxyaniline homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99742-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5023877
Record name 2-Anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

O-anisidine appears as clear, yellowish to reddish or brown liquid with an amine (fishy) odor. (NTP, 1992), Liquid, Red or yellow, oily liquid with an amine-like odor; Note: A solid below 41 degrees F; [NIOSH], RED-TO-YELLOW OILY LIQUID WITH CHARACTERISTIC ODOUR. TURNS BROWN ON EXPOSURE TO AIR., Red or yellow, oily liquid with an amine-like odor. [Note: A solid below 41 °F.]
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzenamine, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name o-Anisidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

437 °F at 760 mmHg (NTP, 1992), 224 °C, 224-225 °C, 437 °F
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

210 °F (NTP, 1992), 118 °C, 118 °C, 244 °F (open cup), 107 °C c.c., (oc) 244 °F
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

less than 0.1 mg/mL at 66 °F (NTP, 1992), Miscible with ethanol, benzene, diethyl ether and acetone, Soluble in ethanol, ethyl ether, acetone, benzene, Soluble in dilute mineral acid, alcohol, and ether; insoluble in water, In water, 1.3X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5 (moderate), (77 °F): 1%
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.0923 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0923 g/cu cm at 20 °C, Volatile with steam; density: 1.098 at 15 °C, Density (at 20 °C): 1.09 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.0, 1.10
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

4.25 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.25 (Air = 1), Relative vapor density (air = 1): 4.3
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

less than 0.1 mmHg at 68 °F ; 1 mmHg at 141.8 °F (NTP, 1992), 0.08 [mmHg], VP: 1 mm Hg at 61.0 °C; 10 mm Hg at 101.7 °C; 40 mm Hg at 132.0 °C; 100 mm Hg at 155.2 °C; 400 mm Hg at 197.3 °C, 8.0X10-2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 5, <0.1 mmHg
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/297
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Mechanism of Action

2-Methoxyaniline (o-anisidine) is an industrial and environmental pollutant and a bladder carcinogen for rodents. The mechanism of its carcinogenicity was investigated with 2 independent methods, (32)P-postlabeling and (14)C-labeled o-anisidine, to show that o-anisidine binds covalently to DNA in vitro after its activation by human hepatic microsomes ... The capacity of o-anisidine to form DNA adducts /was also investigated/ in vivo. Rats were treated ip with o-anisidine (0.15 mg/kg daily for 5 days) and DNA from several organs was analyzed by (32)P-postlabeling. Two o-anisidine-DNA adducts, identical to those found in DNA incubated with o-anisidine and human microsomes in vitro, were detected in urinary bladder (4.1 adducts per 10+7 nucleotides), the target organ, and, to a lesser extent, in liver, kidney and spleen. These DNA adducts were identified as deoxyguanosine adducts derived from a metabolite of o-anisidine, N-(2-methoxyphenyl)hydroxylamine. This metabolite was identified in incubations with human microsomes. With 9 human hepatic microsomal preparations, we identified the specific CYP catalyzing the formation of the o-anisidine metabolites by correlation studies and by examining the effects of CYP inhibitors. On the basis of these analyses, oxidation of o-anisidine was attributed mainly to CYP2E1. Using recombinant human CYP (in Supersomes) and purified CYPs, the participation of CYP2E1 in o-anisidine oxidation was confirmed. In Supersomes, CYP1A2 was even more efficient in oxidizing o-anisidine than CYP2E1, followed by CYP2B6, 1A1, 2A6, 2D6 and 3A4. The results ... strongly suggest a carcinogenic potential of this rodent carcinogen for humans., The mechanism of DNA damage by a metabolite of the carcinogen o-anisidine in the presence of metals was investigated by the DNA sequencing technique using 32P-labeled human DNA fragments. The o-anisidine metabolite, o-aminophenol, caused DNA damage in the presence of Cu(II). The DNA damage was inhibited by catalase and bathocuproine, suggesting the involvement of H2O2 and Cu(I). The formation of 8-oxo-7,8-dihydro-2'-deoxyguanosine by o-aminophenol increased in the presence of Cu(II). /The authors/ conclude that Cu(II)-mediated oxidative DNA damage by this o-anisidine metabolite seems to be relevant for the expression of the carcinogenicity of o-anisidine. o-Aminophenol plus Cu(II) caused preferential DNA damage at the 5'-site guanine of GG and GGG sequences. When CuZn-SOD or Mn-SOD was added, the DNA damage was enhanced and its predominant cleavage sites were changed into thymine and cytosine residues ... SOD may increase the frequency of mutations due to DNA damage induced by o-aminophenol and thus increase its carcinogenic potential.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Impurities

Possible impurities are (concentrations in brackets): aniline (< or = 0.4% w/w), o-chloranisol (< or = 0.2% w/w), o-chloraniline (< or = 0.4% w/w), water (< or = 0.1% w/w).
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellowish liquid; becomes brownish on exposure to air, Reddish or yellowish colored oil, Colorless to pink liquid, Red to yellow, oily liquid [Note: A solid below 41 degrees F].

CAS No.

90-04-0
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Methoxyaniline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Anisidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxyaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3122
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenamine, 2-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Anisidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5023877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name o-anisidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.001.785
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-ANISIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NUX042F201
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh-rtecs/BZ528CD0.html
Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

41 °F (NTP, 1992), 6.2 °C, 5 °C, 41 °F
Record name O-ANISIDINE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/2488
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name o-Anisidine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2073
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name o-ANISIDINE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0970
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name o-Anisidine
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0034.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

5-(2-Methoxy-benzyl)-oxazol-2-ylamine A mixture of 2-chloro-3-(2-methoxylphenyl)-propionaldehyde (10 g, crude from above) and urea (9.6 g, 0.16 mol) was dissolved in ethanol (250 mL) and then heated at reflux overnight. The solvent was evaporated to dryness. The residue was diluted with dichloromethane (250 mL) and then washed with sodium hydroxide (10% aqueous solution, 100 mL) and water (50 mL). The organic layer was extracted three times with hydrochloric acid (5% aqueous solution, 250 mL). The combined aqueous layers were adjusted to pH 9 to 10 with a 10% aqueous solution of sodium hydroxide and then extracted three times with dichloromethane (300 mL). The organic layer was separated, dried over sodium sulfate, and evaporated to dryness. The crude product was purified by silica gel column chromatography to yield the yellow-red solid product (0.72 g, 0.35% from 2-methoxyaniline). ESI-MS m/z calc. 204.1. found 205.1 (M+1)+; 1H NMR (CDCl3) δ 7.26-7.20 (m, 1H), 7.14 (d, J=7.2 Hz, 1H), 6.91-6.86 (m, 2H), 6.35 (s, 1H), 4.49 (bs, 2H), 3.85 (s, 2H), 3.82 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1.429 g (0.018 moles) of dry dimethyl sulfoxide and 2.27 g (0.015 moles) of dry n-butanesulfonic acid in 13 ml of dry chloroform, was added 2.2110 g (0.0148 moles) of o-methoxyphenyl isocyanate. After thirty minutes at room temperature, the reaction mixture was refluxed for three and a half hours. After cooling to room temperature, the reaction mixture was poured into 180 ml of ice-cold 10% aqueous sodium hydroxide solution. After extracting with methylene chloride, the organic layer was dried over anhydrous sodium carbonate, filtered and 0.10 g of succinimide was added. The resulting solution was concentrated to 100 ml and then refluxed for twenty hours. This solution was cooled, extracted with 10% aqueous sodium hydroxide solution and the organic layer dried over anhydrous magnesium sulfate and filtered. At this point, tridecane was added as an internal standard and the solution was analyzed by gas chromatography. In this manner, there was obtained 0.338 g (22.4%) of o-methoxyaniline and 1.8319 g (67.6%) of 2 -methoxy-6-(methylthiomethyl)aniline. The results are included in Table II.
Quantity
1.429 g
Type
reactant
Reaction Step One
Quantity
2.27 g
Type
reactant
Reaction Step One
Quantity
2.211 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
180 mL
Type
reactant
Reaction Step Two
Yield
22.4%

Synthesis routes and methods III

Procedure details

Here, 123 g of 2-methoxyaniline, 120 g of N-methyl-2,2'-iminodiethanol and 119 g of sulfuric acid, 100% strength, were employed. After a nitrogen pressure of 2 bar had been applied (final pressure 4.8 bar), the autoclave was kept at 160° C. for 15 h. Again, work-up was carried out as described in Example 1. 52.71 g of unreacted 2-methoxyaniline (bp. 740 to 80° C. at 1.3 to 1.7 mbar; Vigreux column 10 cm) and 52.1 g of N-methyl-N'-(2-methoxyphenyl)-piperazine (bp. 113° to 127° C. at 2.0 to 2.2 mbar) were obtained.
Quantity
123 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
119 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods V

Procedure details

0.35 g of tert-butyl-N-(2-methoxyphenyl)carbamate (theoretically 2 mmol/g) bonded on solid support 8 is reacted with 0.5 ml (7 mmol, 10 eq) of a 20% solution of TFA/CH2Cl2 at room temperature for 1 hour. The resin is filtered on a scintered filter and rinsed with CH2Cl2 and MeOH. Then, the filtrate is concentrated under vacuum, taken up in CH2Cl2, washed with a saturated aqueous NaHCO3 solution. After drying on MgSO4 and evaporation of the solvent, 31.1 mg of 2-methoxyaniline is obtained and characterized by the 1H NMR spectrum and compared with the commercial product (yield: 36%). An IR control of the resin showed that the cleavage was not complete (presence of a carbonyl band at 1729 cm−1). The resin was then reacted again with 10 equivalents of a 20% solution of TFA/CH2Cl2 for 15 hours at room temperature. After an identical treatment, 13.8 g of pure 2-methoxyaniline were obtained (overall yield: 52%).
Quantity
0.35 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Anisidine
Reactant of Route 2
O-Anisidine
Reactant of Route 3
Reactant of Route 3
O-Anisidine
Reactant of Route 4
Reactant of Route 4
O-Anisidine
Reactant of Route 5
O-Anisidine
Reactant of Route 6
O-Anisidine
Customer
Q & A

Q1: What is O-Anisidine and why is it a concern?

A1: this compound (2-methoxyaniline) is an industrial chemical primarily used in dye manufacturing. It raises concern due to its classification as a potential human carcinogen, particularly for bladder cancer. [, , ]

Q2: How does this compound exert its carcinogenic effects?

A2: this compound is metabolized in the body into N-(2-methoxyphenyl)hydroxylamine, a reactive metabolite. This metabolite can form adducts with DNA, primarily targeting deoxyguanosine. These DNA adducts can disrupt normal cellular processes and potentially lead to cancer. [, , ]

Q3: Which organs are most affected by this compound exposure?

A3: While this compound metabolites are found in various organs, the urinary bladder exhibits the highest levels and most persistent DNA adduct formation, indicating a key target for its carcinogenicity. [, ]

Q4: Can enzymes in the body activate this compound to its carcinogenic form?

A4: Yes, both cytochrome P450 enzymes, particularly CYP2E1, and prostaglandin H synthase (PHS) can metabolize this compound to N-(2-methoxyphenyl)hydroxylamine. This emphasizes the potential for this compound activation in humans, as analogous enzymes are present in human livers. [, , ]

Q5: Is there evidence of this compound causing cancer in animals?

A5: Yes, studies show that this compound causes urinary bladder tumors in both rats and mice. Additionally, administration of 5-nitro-O-Anisidine, a related compound, led to various tumor types in rats and hepatocellular carcinomas in female mice, further supporting the carcinogenic potential of this compound and its derivatives. [, ]

Q6: Are there any biomarkers to assess this compound exposure and effects?

A6: Research suggests that elevated levels of specific DNA adducts, particularly N-(deoxyguanosin-8-yl)-2-methoxyaniline, can serve as a biomarker for this compound exposure and may aid in understanding its carcinogenic mechanisms. []

Q7: What are the major metabolic pathways of this compound?

A7: this compound undergoes both ring oxidation and amine group acetylation. Major metabolites found in rat urine include N-acetyl-2-methoxyaniline and N-acetyl-4-hydroxy-2-methoxyaniline. []

Q8: What is the role of cytochrome P450 enzymes in this compound metabolism?

A8: Cytochrome P450 enzymes, specifically CYP1A, CYP2B, CYP2E, and CYP3A subfamilies, play a significant role in this compound metabolism. Notably, rabbit CYP2E1 exhibits the highest efficiency in oxidizing this compound in vitro. [, ]

Q9: How is N-(2-methoxyphenyl)hydroxylamine, a key metabolite of this compound, further metabolized?

A9: Rat hepatic microsomes primarily metabolize N-(2-methoxyphenyl)hydroxylamine back to this compound. Minor metabolic products include o-aminophenol and two unidentified metabolites. Several cytochrome P450 enzymes, including CYP2C, CYP2E1, CYP2D, and CYP2A, contribute to this reduction process. []

Q10: What is the molecular formula and weight of this compound?

A10: The molecular formula of this compound is C7H9NO, and its molecular weight is 123.15 g/mol. []

Q11: What are the spectroscopic characteristics of this compound?

A11: Density Functional Theory (DFT) calculations using B3LYP functional and 6-311++G** basis set provide insights into this compound's spectroscopic properties:

  • NMR spectra (13C and 1H): Chemical shift calculations correlate with experimental data and aid in assigning experimental NMR signals. []

Q12: How does the non-planarity of the amino group in this compound affect its structure?

A12: DFT calculations reveal two stable and virtually degenerate conformers of this compound due to the non-planarity of the amino group. These conformers exist at room temperature. []

Q13: Can this compound be used to create conducting polymers?

A13: Yes, this compound serves as a monomer in producing conducting polymers like poly(this compound) [POA]. This polymer exhibits interesting electrochemical and optical properties and finds applications in various fields. [, , , , , , , , , , , , ]

Q14: How does the presence of the methoxy group in this compound affect its polymerization?

A14: The methoxy group in this compound influences its reactivity during polymerization. Studies show that this compound exhibits a higher tendency for homopolymerization compared to copolymerization with aniline. This difference in reactivity leads to a higher content of this compound units in copolymers even when lower feed ratios are used. [, , ]

Q15: What are the key properties and applications of poly(this compound)?

A15: Poly(this compound) demonstrates several useful properties, including electrical conductivity, redox activity, and the ability to form films. These properties make it suitable for various applications:

  • Corrosion protection: POA coatings on metals like copper and mild steel offer protection against corrosion in chloride-rich environments. [, , ]
  • Anion exchange: POA and its copolymers can function as anion exchange resins due to the presence of amine groups, finding potential use in water purification and other applications. [, ]
  • Sensors: The electrical conductivity of POA can change upon exposure to certain analytes, making it a potential material for developing sensors for gases like ammonia. []
  • Electrochromic devices: POA exhibits electrochromism, changing color upon applying an electric potential. This property makes it suitable for applications in displays and other electrochromic devices. [, ]
  • Catalytic activity: POA-protected silver nanoparticles have shown promise in catalyzing the reduction of pollutants like 4-nitrophenol and textile dyes, highlighting their potential for environmental remediation. []

Q16: How do dopants affect the properties of poly(this compound)?

A16: Various dopants, including protonic acids (HCl, H2SO4, HClO4), organic acids (tartaric acid, acrylic acid), and polymeric acids (PSSA, PVSA, PAA), significantly affect the properties of poly(this compound) such as:

  • Conductivity: Doping with protonic acids increases the conductivity of POA, with HCl resulting in the highest conductivity compared to H2SO4 and HClO4. []
  • Solubility: Doping with organic acids like acrylic acid enhances the solubility of POA in organic solvents like m-cresol and NMP. []
  • Morphology: Different dopants result in varying morphologies of POA, as observed in SEM studies. For instance, HCl-doped POA exhibits a granular morphology with evenly distributed particles. []
  • Thermal stability: The type of dopant influences the thermal stability of POA. PAA-doped POA shows a three-step decomposition pattern, while PSSA and PVSA-doped samples exhibit a four-step decomposition. []

Q17: What analytical techniques are used to study this compound and its metabolites?

A17: Several analytical methods are crucial for investigating this compound and its metabolites:

  • HPLC (High-Performance Liquid Chromatography): This technique is vital for separating and quantifying this compound and its isomers (m-anisidine and p-anisidine) in complex matrices like leather and textiles. It effectively addresses potential false-positive results caused by interference from isomers. []
  • GC/MS (Gas Chromatography/Mass Spectrometry): This method is employed to identify and quantify this compound metabolites in biological samples, such as urine, following in vivo exposure. []
  • 32P-postlabeling analysis: This sensitive technique is specifically designed to detect and quantify DNA adducts formed by this compound metabolites, providing insights into its genotoxic mechanisms. [, ]

Q18: How is the formation of poly(this compound) monitored and characterized?

A18: Various techniques are employed to monitor the formation and characterize the properties of poly(this compound):

  • Cyclic Voltammetry (CV): CV is used to study the electrochemical behavior of POA, investigate its polymerization kinetics, and evaluate its redox properties. [, , , , ]
  • UV-Vis Spectroscopy: This technique provides information about the oxidation state and conjugation length of POA by analyzing its characteristic absorption bands. [, , , , , , ]
  • Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectroscopy helps identify specific functional groups present in POA and its composites, confirming the polymer structure and interactions with dopants. [, , , , , , , , ]
  • Scanning Electron Microscopy (SEM): SEM provides insights into the surface morphology and microstructure of POA coatings and composites, revealing information about particle size, shape, and distribution. [, , , , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.